7-Hydroxy-1,2,3,4-tetrahydroquinoline

Beschreibung

BenchChem offers high-quality 7-Hydroxy-1,2,3,4-tetrahydroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Hydroxy-1,2,3,4-tetrahydroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

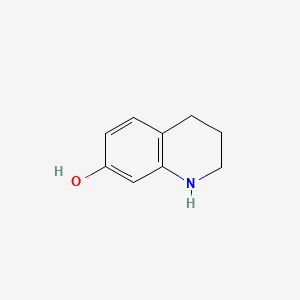

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,3,4-tetrahydroquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-8-4-3-7-2-1-5-10-9(7)6-8/h3-4,6,10-11H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJJRGZMJZDSMDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7069235 | |

| Record name | 7-Quinolinol, 1,2,3,4-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7069235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58196-33-1 | |

| Record name | 7-Hydroxy-1,2,3,4-tetrahydroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58196-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Quinolinol, 1,2,3,4-tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058196331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Quinolinol, 1,2,3,4-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7-Quinolinol, 1,2,3,4-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7069235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-Tetrahydro-quinolin-7-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Basic Properties of 7-Hydroxy-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxy-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound belonging to the tetrahydroquinoline family. This document provides a comprehensive overview of its fundamental chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its known biological activities and applications. The tetrahydroquinoline scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules, exhibiting properties such as antioxidant and neuroprotective effects. This guide consolidates quantitative data, experimental methodologies, and conceptual pathways to serve as a technical resource for professionals in research and drug development.

Chemical and Physical Properties

7-Hydroxy-1,2,3,4-tetrahydroquinoline is typically a white to brown powder or crystalline solid at room temperature.[1] The presence of both a hydroxyl group and a secondary amine within its structure influences its solubility and reactivity. The hydroxyl group, for instance, enhances its solubility in polar solvents.[2]

Table 1: Core Properties of 7-Hydroxy-1,2,3,4-tetrahydroquinoline

| Property | Value | Reference(s) |

| IUPAC Name | 1,2,3,4-tetrahydroquinolin-7-ol | [3] |

| CAS Number | 58196-33-1 | [1] |

| Molecular Formula | C₉H₁₁NO | [1] |

| Molecular Weight | 149.19 g/mol | [4] |

| Appearance | White to brown powder or crystalline powder | [1][3] |

| Melting Point | 70-95°C (range varies by purity) | [1][3][4] |

| Boiling Point | 319.7 °C at 760 mmHg | [1] |

| Density | 1.141 g/cm³ | [1] |

| Flash Point | 174.7 °C | [1] |

| pKa (Predicted) | 10.70 ± 0.20 | |

| LogP | 1.88830 | [1] |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 2 | |

| SMILES | OC1=CC=C2CCCNC2=C1 | [3] |

| InChI Key | HJJRGZMJZDSMDB-UHFFFAOYSA-N | [3] |

Spectroscopic Data

While detailed spectra are best obtained from dedicated databases, the following information is generally available for 7-Hydroxy-1,2,3,4-tetrahydroquinoline:

-

Infrared (IR) Spectrum: Conforms to the structure, with characteristic peaks for O-H, N-H, and aromatic C-H stretching.[3]

-

Mass Spectrometry (MS): Predicted collision cross-section data for various adducts such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻ are available.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR data is available for structural elucidation.[1]

Experimental Protocols: Synthesis

Several methods for the preparation of 7-Hydroxy-1,2,3,4-tetrahydroquinoline have been reported. Below are two detailed protocols.

Method 1: Reduction of a Lactam Precursor

One efficient method involves the acylation of m-aminophenol to obtain a lactam, which is then reduced to yield the final product.[5]

Protocol:

-

Acylation of m-aminophenol: React m-aminophenol with an appropriate acylating agent to form the corresponding lactam, 3,4-dihydro-7-hydroxy-2(1H)-quinolinone.

-

Reduction of the Lactam:

-

Dissolve 7-hydroxy-3,4-dihydroquinolin-2(1H)-one (2.00 g, 12.26 mmol) in tetrahydrofuran (THF, 20 mL) and cool the solution to 0 °C.[6]

-

Add sodium borohydride (NaBH₄, 1.07 g, 28.19 mmol) to the cooled solution.[6]

-

Slowly add a solution of iodine (I₂, 3.42 g, 13.48 mmol) in THF (20 mL) dropwise to the reaction mixture.[6]

-

Fit the flask with a condenser and reflux the reaction mixture overnight.[6]

-

-

Work-up and Purification:

-

After the reaction is complete, neutralize the mixture with a 3 M hydrochloric acid solution.[6]

-

Extract the product with dichloromethane (3x).[6]

-

Combine the organic layers and dry over anhydrous magnesium sulfate.[6]

-

Evaporate the solvent under reduced pressure to obtain a viscous yellow oil.[6]

-

Purify the crude product by flash column chromatography to afford 7-hydroxy-1,2,3,4-tetrahydroquinoline as a white crystalline solid (1.80 g, 98% yield).[6]

-

Method 2: From 7-Amino-1,2,3,4-tetrahydroquinoline

This method involves the hydrolysis of an amino precursor.

Protocol:

-

Reaction Setup: Charge a 300 ml Parr bomb with 120 g of 70% phosphoric acid and 12 g (81 mmol) of 7-amino-1,2,3,4-tetrahydroquinoline.

-

Hydrolysis: Stir and heat the mixture at 160°C for 20 hours. A pressure of approximately 55 lb will develop.

-

Work-up and Purification:

-

Cool the contents and rinse into a 600 ml beaker with 150 ml of water.

-

Neutralize the solution to pH 6 with 64 g of sodium carbonate.

-

Collect the resulting precipitate by filtration, rinse with water, and dry to yield the crude product.

-

Recrystallize the crude product from toluene with charcoal to obtain a tan solid.

-

Mandatory Visualizations

Synthesis Workflow

Caption: General synthesis workflows for 7-Hydroxy-1,2,3,4-tetrahydroquinoline.

Biological Activity Pathway

While a specific signaling pathway for 7-Hydroxy-1,2,3,4-tetrahydroquinoline is not extensively documented, related tetrahydroquinoline derivatives have been shown to exhibit antioxidant and anti-inflammatory effects. A derivative has been noted to induce autophagy in cancer cells via the PI3K/AKT/mTOR pathway and another to reduce inflammation by inhibiting the NF-κB pathway.[7][8] The neuroprotective effects of the related compound 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) are attributed to its free-radical scavenging properties and its role as an antagonist to the glutamatergic system.[5]

Caption: Conceptual pathways for the bioactivity of tetrahydroquinoline derivatives.

References

- 1. Page loading... [guidechem.com]

- 2. 1,2,3,4-Tetrahydroquinoline(635-46-1) IR Spectrum [m.chemicalbook.com]

- 3. 7-Hydroxy-1,2,3,4-tetrahydroquinoline, 96% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. PubChemLite - 7-hydroxy-1,2,3,4-tetrahydroquinoline (C9H11NO) [pubchemlite.lcsb.uni.lu]

- 5. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 7-Hydroxy-1,2,3,4-tetrahydroquinoline | 58196-33-1 [chemicalbook.com]

- 7. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to 7-Hydroxy-1,2,3,4-tetrahydroquinoline

CAS Number: 58196-33-1

This technical guide provides a comprehensive overview of 7-Hydroxy-1,2,3,4-tetrahydroquinoline, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, synthesis methodologies, and potential biological significance.

Physicochemical Properties

7-Hydroxy-1,2,3,4-tetrahydroquinoline, with the CAS Registry Number 58196-33-1, is a derivative of tetrahydroquinoline.[1][2][3][4] Its core structure consists of a benzene ring fused to a nitrogen-containing heterocyclic ring, with a hydroxyl group substituted at the 7-position. This substitution pattern influences its chemical reactivity and potential biological interactions. The compound is typically a solid at room temperature, appearing as a white to brown powder or crystalline solid.[3]

A summary of its key physicochemical data is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 58196-33-1 | [1][2][3][4] |

| Molecular Formula | C₉H₁₁NO | [3][4] |

| Molecular Weight | 149.19 g/mol | [4] |

| IUPAC Name | 1,2,3,4-tetrahydroquinolin-7-ol | [3] |

| Melting Point | 89-95 °C | [3] |

| Boiling Point | 319.7 °C at 760 mmHg | [4] |

| Density | 1.141 g/cm³ | [4] |

| Appearance | White to brown powder or crystalline powder | [3] |

| Purity (typical) | ≥95.0% (by HPLC) | [3] |

| Solubility | The hydroxyl group enhances solubility in polar solvents. | [5] |

Synthesis and Experimental Protocols

Several methods for the preparation of 7-Hydroxy-1,2,3,4-tetrahydroquinoline have been reported, primarily focusing on efficiency and cost-effectiveness for its use as an intermediate in the synthesis of other compounds, such as rhodamine-class laser dyes.[1][6] Two primary synthetic routes are detailed below.

Synthesis via Reduction of a Lactam

One efficient method involves the acylation of m-aminophenol to obtain a lactam, which is then reduced to yield the desired 7-Hydroxy-1,2,3,4-tetrahydroquinoline.[1][6]

Synthesis from Tetrahydroquinoline

Another established method starts from tetrahydroquinoline, which undergoes nitration, followed by hydrogenation and subsequent hydrolysis to produce 7-Hydroxy-1,2,3,4-tetrahydroquinoline.[1][6]

Experimental Protocol: Synthesis from 7-Amino-1,2,3,4-tetrahydroquinoline

This protocol details the hydrolysis of 7-amino-1,2,3,4-tetrahydroquinoline to produce 7-hydroxy-1,2,3,4-tetrahydroquinoline.

Materials:

-

7-Amino-1,2,3,4-tetrahydroquinoline (12 g, 81 mmol)

-

70% Phosphoric acid (120 g)

-

Sodium carbonate

-

Toluene

-

Charcoal

-

Water

-

300 ml Parr bomb

-

600 ml beaker

Procedure:

-

A 300 ml Parr bomb is charged with 120 g of 70% phosphoric acid and 12 g (81 mmol) of 7-amino-1,2,3,4-tetrahydroquinoline.

-

The mixture is stirred and heated at 160°C for 20 hours. A pressure of approximately 55 lb will develop.

-

After cooling, the contents are rinsed into a 600 ml beaker with 150 ml of water.

-

The solution is neutralized to pH 6 with 64 g of sodium carbonate.

-

The resulting precipitate is collected by filtration, rinsed with water, and dried to give the crude product.

-

For purification, the crude product is recrystallized from 50 ml of toluene with 1 g of charcoal to yield a tan solid.[1]

Biological and Pharmacological Significance

The tetrahydroquinoline scaffold is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[7] While specific in-depth pharmacological studies on 7-Hydroxy-1,2,3,4-tetrahydroquinoline are not extensively detailed in the reviewed literature, the broader class of tetrahydroquinolines and their isomers, tetrahydroisoquinolines, are known for their potential as:

-

Anticancer Agents: Certain novel tetrahydroquinolinone derivatives have been shown to exhibit in vitro antiproliferative activity against colorectal cancer cells by inducing oxidative stress and autophagy via the PI3K/AKT/mTOR signaling pathway.[7]

-

Antioxidant and Neuroprotective Agents: The tetrahydroquinoline family is noted for its potential antioxidant and neuroprotective properties.[5]

-

Antimicrobial and Antiviral Agents: Various synthetic and natural analogs of tetrahydroisoquinolines have reported antibacterial, antifungal, and anti-HIV activities.[8]

The presence of the hydroxyl group on the 7-Hydroxy-1,2,3,4-tetrahydroquinoline molecule may contribute to its reactivity and interactions with biological systems.[5] It is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Visualizations

Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of 7-Hydroxy-1,2,3,4-tetrahydroquinoline starting from tetrahydroquinoline.

Caption: Generalized synthetic pathway for 7-Hydroxy-1,2,3,4-tetrahydroquinoline.

Potential Pharmacological Relevance

This diagram illustrates the potential areas of pharmacological interest for compounds derived from the tetrahydroquinoline scaffold, based on existing research on related molecules.

Caption: Potential pharmacological applications of the tetrahydroquinoline scaffold.

References

- 1. US5283336A - Method for preparation of 7-hydroxy-1,2,3,4-tetrahydroquinoline from 1,2,3,4-tetrahydroquinoline - Google Patents [patents.google.com]

- 2. 7-Hydroxy-1,2,3,4-tetrahydroquinoline | 58196-33-1 [chemicalbook.com]

- 3. 7-Hydroxy-1,2,3,4-tetrahydroquinoline, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. Page loading... [wap.guidechem.com]

- 5. CAS 58196-33-1: 7-Hydroxy-1,2,3,4-tetrahydroquinoline [cymitquimica.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

7-Hydroxy-1,2,3,4-tetrahydroquinoline chemical structure

An In-depth Technical Guide to 7-Hydroxy-1,2,3,4-tetrahydroquinoline

Introduction

7-Hydroxy-1,2,3,4-tetrahydroquinoline is a bicyclic chemical compound belonging to the tetrahydroquinoline family. This scaffold is of significant interest in medicinal chemistry and materials science due to the diverse biological activities exhibited by its derivatives and its utility as a key intermediate in the synthesis of more complex molecules, such as fluorescent dyes.[1][2] Tetrahydroquinolines are recognized as important structural motifs in a large number of biologically active compounds and medicinal agents.[3] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 7-Hydroxy-1,2,3,4-tetrahydroquinoline for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

The chemical structure of 7-Hydroxy-1,2,3,4-tetrahydroquinoline features a quinoline core where the pyridine ring is fully saturated, and a hydroxyl group is substituted at the 7-position of the benzene ring.[1]

Chemical Identifiers

A summary of the key chemical identifiers for 7-Hydroxy-1,2,3,4-tetrahydroquinoline is presented in Table 1.

| Identifier | Value | Reference |

| IUPAC Name | 1,2,3,4-tetrahydroquinolin-7-ol | [4] |

| CAS Number | 58196-33-1 | [4][5] |

| Molecular Formula | C₉H₁₁NO | [4][5] |

| Molecular Weight | 149.19 g/mol | [5] |

| SMILES | OC1=CC=C2CCCNC2=C1 | [4][6] |

| InChI Key | HJJRGZMJZDSMDB-UHFFFAOYSA-N | [4][6] |

Physicochemical Properties

The key physicochemical properties of the compound are detailed in Table 2. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference |

| Appearance | White to brown powder or crystalline powder | [4] |

| Melting Point | 89°C to 95°C | [4] |

| Boiling Point | 319.7 °C at 760 mmHg | [7] |

| Density | 1.141 g/cm³ | [7] |

| Flash Point | 174.7 °C | [7] |

| LogP | 1.88830 | [7] |

Synthesis and Experimental Protocols

Several methods for the preparation of 7-Hydroxy-1,2,3,4-tetrahydroquinoline have been developed. One common approach involves the reduction of 3,4-dihydro-7-hydroxy-2(1H)-quinolinone.[8] Another method starts from m-aminophenol, which is acylated to form a lactam that is subsequently reduced.[2][9] A third route involves the nitration, hydrogenation, and hydrolysis of tetrahydroquinoline.[2][9]

Experimental Protocol: Reduction of 3,4-dihydro-7-hydroxy-2(1H)-quinolinone

This procedure details the synthesis of 7-Hydroxy-1,2,3,4-tetrahydroquinoline via the reduction of its corresponding quinolinone precursor.[8]

Materials:

-

7-hydroxy-3,4-dihydroquinolin-2(1H)-one (2.00 g, 12.26 mmol)

-

Tetrahydrofuran (THF, 40 mL total)

-

Sodium borohydride (NaBH₄, 1.07 g, 28.19 mmol)

-

Iodine (I₂, 3.42 g, 13.48 mmol)

-

3 M Hydrochloric acid solution

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 7-hydroxy-3,4-dihydroquinolin-2(1H)-one (2.00 g) in THF (20 mL) in a reaction flask and cool the solution to 0 °C in an ice bath.[8]

-

Add sodium borohydride (1.07 g) to the cooled solution.[8]

-

Slowly add a solution of iodine (3.42 g) dissolved in THF (20 mL) dropwise to the reaction mixture using an addition funnel.[8]

-

After the addition is complete, attach a condenser and reflux the reaction mixture overnight.[8]

-

Once the reaction is complete, neutralize the mixture with a 3 M hydrochloric acid solution.[8]

-

Extract the product from the aqueous layer three times with dichloromethane.[8]

-

Combine the organic layers and dry over anhydrous magnesium sulfate.[8]

-

Evaporate the solvent under reduced pressure to yield a viscous yellow oil.[8]

-

Purify the crude product using fast column chromatography to obtain 7-Hydroxy-1,2,3,4-tetrahydroquinoline as a white crystalline solid (1.80 g, 98% yield).[8]

Applications

A primary application of 7-Hydroxy-1,2,3,4-tetrahydroquinoline is as a crucial intermediate in the synthesis of fluorescent dyes, particularly those of the rhodamine class.[2][9] Rhodamine dyes are widely used as laser dyes and fluorescent labels in various biological and chemical research applications. The specific structure of this tetrahydroquinoline derivative allows for the construction of the complex polycyclic systems characteristic of these dyes.

Biological Activity

While specific signaling pathways for 7-Hydroxy-1,2,3,4-tetrahydroquinoline are not extensively detailed in the literature, the broader class of tetrahydroquinoline derivatives is known to possess a wide range of biological activities. These compounds are ubiquitous in many natural products and medicinal agents.[3] Derivatives of the tetrahydroquinoline scaffold have been investigated for various therapeutic applications, including:

-

Anticancer Activity : Certain novel tetrahydroquinolinone derivatives have been shown to inhibit the growth of colorectal cancer cells by inducing oxidative stress and autophagy through the PI3K/AKT/mTOR signaling pathway.[4]

-

Antimalarial, Antiviral, and Anti-inflammatory properties : The quinoline family, including its saturated derivatives, exhibits a wide spectrum of biological activities such as antimalarial, anticancer, antiviral, antifungal, and anti-inflammatory effects.

-

Neuroprotective Properties : The tetrahydroquinoline family is noted for potential biological activities that include antioxidant and neuroprotective effects.[1]

The 1,2,3,4-tetrahydroquinoline nucleus is a prevalent core structure in numerous synthetic pharmaceuticals, highlighting its importance as a "privileged structure" in drug discovery.[3]

Conclusion

7-Hydroxy-1,2,3,4-tetrahydroquinoline is a valuable chemical compound with a well-defined structure and established synthesis protocols. Its primary significance lies in its role as a versatile intermediate for creating more complex molecules, most notably high-performance rhodamine dyes. While the specific biological mechanisms of this particular molecule are an area for further research, the broader tetrahydroquinoline class to which it belongs is a cornerstone in the development of new therapeutic agents, demonstrating potential in anticancer, anti-inflammatory, and neuroprotective applications. This guide provides foundational technical information to support its use in both materials science and drug discovery research.

References

- 1. 7-Hydroxymitragynine - Wikipedia [en.wikipedia.org]

- 2. What is 7-OH? Guide to 7-Hydroxymitragynine [refinerecovery.com]

- 3. kratomscience.com [kratomscience.com]

- 4. researchgate.net [researchgate.net]

- 5. 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of the rewarding effects of mitragynine and 7-hydroxymitragynine in an intracranial self-stimulation procedure in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kratom Alkaloids: Interactions With Enzymes, Receptors, and Cellular Barriers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 9. fda.gov [fda.gov]

An In-depth Technical Guide to 7-Hydroxy-1,2,3,4-tetrahydroquinoline

This technical guide provides a comprehensive overview of 7-Hydroxy-1,2,3,4-tetrahydroquinoline, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document details its physicochemical properties, experimental protocols for its synthesis, and an exploration of its potential biological significance.

Core Molecular and Physical Properties

7-Hydroxy-1,2,3,4-tetrahydroquinoline is a derivative of tetrahydroquinoline, featuring a hydroxyl group at the 7th position of the aromatic ring. This substitution significantly influences its chemical reactivity and potential biological interactions.

Physicochemical Data Summary

The essential quantitative data for 7-Hydroxy-1,2,3,4-tetrahydroquinoline are summarized in the table below for ease of reference and comparison.

| Property | Value | Citations |

| Molecular Formula | C₉H₁₁NO | [1][2] |

| Molecular Weight | 149.19 g/mol | [2][3] |

| CAS Number | 58196-33-1 | [1][2] |

| Melting Point | 70-80 °C | [2] |

| Boiling Point | 319.7 °C at 760 mmHg | [2] |

| Density | 1.141 g/cm³ | [2] |

| LogP | 1.88830 | [2] |

| PSA (Polar Surface Area) | 32.26 Ų | [2] |

Synthesis and Experimental Protocols

The synthesis of 7-Hydroxy-1,2,3,4-tetrahydroquinoline can be achieved through various chemical routes. Below are detailed experimental protocols for key synthesis methods.

Method 1: Reduction of 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one

This method involves the reduction of a quinolinone precursor to yield the desired tetrahydroquinoline.

Experimental Protocol:

-

Dissolve 7-hydroxy-3,4-dihydroquinolin-2(1H)-one (2.00 g, 12.26 mmol) in tetrahydrofuran (THF, 20 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄, 1.07 g, 28.19 mmol) to the cooled solution.

-

Slowly add a solution of iodine (I₂, 3.42 g, 13.48 mmol) dissolved in THF (20 mL) dropwise to the reaction mixture using an addition funnel.

-

Following the addition, equip the flask with a condenser and reflux the reaction mixture overnight.

-

After the reaction is complete, neutralize the mixture with a 3 M hydrochloric acid solution.

-

Extract the product with dichloromethane three times.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Evaporate the solvent under reduced pressure to obtain a viscous yellow oil.

-

Purify the crude product by flash column chromatography to afford 7-hydroxy-1,2,3,4-tetrahydroquinoline as a white crystalline solid (1.80 g, 98% yield).

Method 2: From 7-Amino-1,2,3,4-tetrahydroquinoline

This protocol details the synthesis starting from the corresponding amino derivative.[2]

Experimental Protocol:

-

Charge a 300 ml Parr bomb with 120 g of 70% phosphoric acid and 12 g (81 mmol) of 7-amino-1,2,3,4-tetrahydroquinoline.[2]

-

Stir and heat the mixture at 160 °C for 20 hours, during which a pressure of approximately 55 lb will develop.[2]

-

Cool the reactor and rinse the contents into a 600 ml beaker with 150 ml of water.[2]

-

Neutralize the solution to pH 6 with 64 g of sodium carbonate.[2]

-

Collect the resulting precipitate by filtration, rinse with water, and dry to yield the crude product.[2]

-

Recrystallize the crude solid from toluene with charcoal to obtain purified 7-hydroxy-1,2,3,4-tetrahydroquinoline.[2]

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of 7-Hydroxy-1,2,3,4-tetrahydroquinoline from its quinolinone precursor.

References

- 1. Method for preparation of 7-hydroxy-1,2,3,4-tetrahydroquinoline from 1,2,3,4-tetrahydroquinoline (1992) | George F. Field | 7 Citations [scispace.com]

- 2. US5283336A - Method for preparation of 7-hydroxy-1,2,3,4-tetrahydroquinoline from 1,2,3,4-tetrahydroquinoline - Google Patents [patents.google.com]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

7-Hydroxy-1,2,3,4-tetrahydroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties and relevant biological activities of 7-Hydroxy-1,2,3,4-tetrahydroquinoline. The information is curated for professionals in research and drug development, with a focus on accurate data presentation and experimental context.

Physicochemical Properties

7-Hydroxy-1,2,3,4-tetrahydroquinoline, a heterocyclic aromatic organic compound, presents as a white to brown powder or crystalline solid. Its melting point has been reported across a range, likely influenced by the purity of the substance.

Melting Point Data

A summary of reported melting points for 7-Hydroxy-1,2,3,4-tetrahydroquinoline is presented in the table below. The variation in these values underscores the importance of purification in achieving a sharp and reproducible melting point, a key indicator of sample purity.

| Melting Point Range (°C) | Purity (%) | Source(s) |

| 70-80 | Not Specified | Commercial Supplier Data |

| 89-95 | 96 | Thermo Scientific Chemicals[1] |

| 91.0-93.5 | 95 min (HPLC) | Thermo Scientific Chemicals[2] |

Experimental Protocols

Synthesis of 7-Hydroxy-1,2,3,4-tetrahydroquinoline

A representative synthetic route to obtain 7-Hydroxy-1,2,3,4-tetrahydroquinoline involves the reduction of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one.

Materials:

-

7-hydroxy-3,4-dihydroquinolin-2(1H)-one

-

Tetrahydrofuran (THF)

-

Sodium borohydride (NaBH₄)

-

Iodine (I₂)

-

3 M Hydrochloric acid solution

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 7-hydroxy-3,4-dihydroquinolin-2(1H)-one (e.g., 2.00 g, 12.26 mmol) in THF (20 mL) and cool the solution to 0 °C.

-

Add sodium borohydride (e.g., 1.07 g, 28.19 mmol) to the cooled solution.

-

Slowly add a solution of iodine (e.g., 3.42 g, 13.48 mmol) in THF (20 mL) dropwise to the reaction mixture.

-

After the addition is complete, reflux the reaction mixture overnight.

-

Upon completion, neutralize the reaction mixture with a 3 M hydrochloric acid solution.

-

Extract the product with dichloromethane three times.

-

Combine the organic layers and dry with anhydrous magnesium sulfate.

-

Evaporate the solvent under reduced pressure to yield a viscous yellow oil.

-

Purify the crude product by flash column chromatography to afford 7-hydroxy-1,2,3,4-tetrahydroquinoline as a white crystalline solid.

Melting Point Determination

The melting point of a purified sample of 7-Hydroxy-1,2,3,4-tetrahydroquinoline can be determined using a standard capillary melting point apparatus (e.g., Mel-Temp or Stuart SMP-11) or a Thiele tube.

Materials:

-

Purified 7-Hydroxy-1,2,3,4-tetrahydroquinoline

-

Capillary tubes (sealed at one end)

-

Melting point apparatus or Thiele tube setup

-

Thermometer

Procedure (using a Mel-Temp apparatus):

-

Ensure the sample is completely dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a medium rate to approximately 20°C below the expected melting point.

-

Decrease the heating rate to about 1-2°C per minute to ensure accurate measurement.

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has liquefied (the end of the melting range).

-

It is recommended to perform at least two measurements to ensure consistency.

Biological Activity and Signaling Pathways

While specific signaling pathways for 7-Hydroxy-1,2,3,4-tetrahydroquinoline are not extensively documented, the broader class of tetrahydroquinoline derivatives has been shown to possess significant biological activities, including anticancer properties.[3] These effects are often attributed to their interaction with key cellular signaling pathways such as the PI3K/AKT/mTOR and NF-κB pathways.[2][3][4]

Representative Signaling Pathway: PI3K/AKT/mTOR

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention. Tetrahydroquinoline derivatives have been identified as potential inhibitors of this pathway.[3][5][6]

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of tetrahydroquinoline derivatives.

Experimental Workflow for Assessing Pathway Inhibition

The inhibitory effect of compounds like 7-Hydroxy-1,2,3,4-tetrahydroquinoline on signaling pathways is typically investigated through a series of in vitro cellular and molecular biology assays.

Caption: Workflow for evaluating the effect of a compound on cell viability and protein expression.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Discovery and Synthesis of 7-Hydroxy-1,2,3,4-tetrahydroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxy-1,2,3,4-tetrahydroquinoline is a crucial heterocyclic compound that serves as a key intermediate in the synthesis of various functional molecules, including rhodamine-based laser dyes and potentially therapeutic agents.[1][2] Its discovery and subsequent methodological developments for its synthesis have been driven by the demand for efficient and cost-effective production pathways. This document provides an in-depth technical overview of the primary synthetic routes to 7-Hydroxy-1,2,3,4-tetrahydroquinoline, detailed experimental protocols, a summary of its chemical and physical properties, and an exploration of its known and potential applications. The tetrahydroquinoline scaffold, in general, is recognized for its presence in a wide array of biologically active compounds, exhibiting properties such as antioxidant and neuroprotective effects.[3][4] Derivatives of 7-Hydroxy-1,2,3,4-tetrahydroquinoline have been investigated for their potential as NF-κB inhibitors and for their cytotoxic activity against cancer cell lines.[5]

Synthetic Pathways

Several synthetic strategies have been developed for the preparation of 7-Hydroxy-1,2,3,4-tetrahydroquinoline. The most prominent methods start from readily available precursors such as m-aminophenol or 1,2,3,4-tetrahydroquinoline. An alternative route commencing from 3,4-dihydro-7-hydroxy-2(1H)-quinolinone has also been reported.

Synthesis from m-Aminophenol

This method involves the acylation of m-aminophenol to form a lactam, which is subsequently reduced to yield the desired product.[1][2] This approach is advantageous as it builds the heterocyclic ring system from an acyclic precursor.

Synthesis from 1,2,3,4-Tetrahydroquinoline

A second major pathway begins with 1,2,3,4-tetrahydroquinoline. This process involves a sequence of nitration, hydrogenation, and hydrolysis to introduce the hydroxyl group at the 7-position.[1][2]

Synthesis from 3,4-dihydro-7-hydroxy-2(1H)-quinolinone

A more recent method describes the reduction of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one to afford 7-Hydroxy-1,2,3,4-tetrahydroquinoline in high yield.[6] This route offers a direct conversion to the final product from a closely related heterocyclic precursor.

Experimental Protocols

The following are detailed experimental procedures for the key synthetic transformations.

Protocol for Synthesis from 1,2,3,4-Tetrahydroquinoline via Nitration, Hydrogenation, and Hydrolysis[2]

Step a: Nitration of 1,2,3,4-Tetrahydroquinoline

-

A solution of 1,2,3,4-tetrahydroquinoline in a suitable solvent is cooled.

-

A nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is added dropwise while maintaining a low temperature.

-

The reaction mixture is stirred for a specified period.

-

The product, a mixture of nitro-isomers, is isolated by extraction and purified.

Step b: Separation of 7-Nitro-1,2,3,4-tetrahydroquinoline

-

The mixture of nitro-isomers is separated using chromatographic techniques to isolate the desired 7-nitro-1,2,3,4-tetrahydroquinoline.

Step c: N-Acetylation of 7-Nitro-1,2,3,4-tetrahydroquinoline

-

The isolated 7-nitro-1,2,3,4-tetrahydroquinoline is treated with an acetylating agent (e.g., acetic anhydride) to protect the secondary amine.

Step d: Hydrogenation of N-Acetyl-7-nitro-1,2,3,4-tetrahydroquinoline

-

The N-acetylated nitro compound is dissolved in a suitable solvent and subjected to catalytic hydrogenation (e.g., using a palladium catalyst) to reduce the nitro group to an amino group.

Step e: Hydrolysis of 7-Amino-1,2,3,4-tetrahydroquinoline

-

The resulting 7-amino-1,2,3,4-tetrahydroquinoline is hydrolyzed using a strong aqueous acid (e.g., 70-85% phosphoric acid) at elevated temperatures (140°C to 180°C) and pressure to yield 7-Hydroxy-1,2,3,4-tetrahydroquinoline.[2]

Protocol for Synthesis from 3,4-dihydro-7-hydroxy-2(1H)-quinolinone[6]

-

7-hydroxy-3,4-dihydroquinolin-2(1H)-one (2.00 g, 12.26 mmol) is dissolved in tetrahydrofuran (THF, 20 mL).[6]

-

The solution is cooled to 0 °C.[6]

-

Sodium borohydride (NaBH4, 1.07 g, 28.19 mmol) is added to the solution.[6]

-

A solution of iodine (I2, 3.42 g, 13.48 mmol) in THF (20 mL) is added dropwise.[6]

-

The reaction mixture is refluxed overnight.[6]

-

After completion, the reaction is neutralized with 3 M hydrochloric acid and extracted with dichloromethane.[6]

-

The combined organic layers are dried over anhydrous magnesium sulfate and the solvent is evaporated.[6]

-

The crude product is purified by column chromatography to afford 7-hydroxy-1,2,3,4-tetrahydroquinoline as a white crystalline solid.[6]

Data Presentation

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C9H11NO | [3][7][8] |

| Molecular Weight | 149.19 g/mol | [9] |

| CAS Number | 58196-33-1 | [3][7][8] |

| Appearance | White to brown powder or crystalline powder | [7] |

| Melting Point | 89°C to 95°C | [7] |

| Purity | ≥95.0 % (HPLC) | [7] |

| IUPAC Name | 1,2,3,4-tetrahydroquinolin-7-ol | [7] |

| SMILES | OC1=CC=C2CCCNC2=C1 | [7] |

| InChI Key | HJJRGZMJZDSMDB-UHFFFAOYSA-N | [7] |

Synthetic Yields

| Synthetic Route | Starting Material | Reported Yield | Reference |

| Reduction of Quinolinone | 3,4-dihydro-7-hydroxy-2(1H)-quinolinone | 98% | [6] |

Visualizations

Synthesis Workflow from 1,2,3,4-Tetrahydroquinoline

Caption: Synthesis of 7-Hydroxy-1,2,3,4-tetrahydroquinoline.

Synthesis Workflow from 3,4-dihydro-7-hydroxy-2(1H)-quinolinone

Caption: Reduction of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one.

Biological Significance and Applications

The tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[10][11][12] While 7-Hydroxy-1,2,3,4-tetrahydroquinoline itself is primarily utilized as a synthetic intermediate, its structural motifs suggest potential for biological relevance.[1][2] The presence of a hydroxyl group can enhance solubility and provide a site for further functionalization, making it an attractive starting point for the development of novel therapeutic agents.[3] Research into substituted 1,2,3,4-tetrahydroquinolines has identified potent inhibitors of NF-κB transcriptional activity and compounds with significant cytotoxicity against various human cancer cell lines.[5] Furthermore, the broader class of tetrahydroquinolines has been explored for applications including antiarrhythmic, schistosomicidal, antiviral, and antimalarial agents.[11]

Conclusion

The discovery and optimization of synthetic routes to 7-Hydroxy-1,2,3,4-tetrahydroquinoline have been pivotal for its application in materials science and as a versatile building block in medicinal chemistry. The methods outlined in this guide provide a comprehensive overview for researchers and professionals in the field. Future work may focus on developing even more efficient and sustainable synthetic methodologies and further exploring the biological potential of its derivatives.

References

- 1. Method for preparation of 7-hydroxy-1,2,3,4-tetrahydroquinoline from 1,2,3,4-tetrahydroquinoline (1992) | George F. Field | 7 Citations [scispace.com]

- 2. US5283336A - Method for preparation of 7-hydroxy-1,2,3,4-tetrahydroquinoline from 1,2,3,4-tetrahydroquinoline - Google Patents [patents.google.com]

- 3. CAS 58196-33-1: 7-Hydroxy-1,2,3,4-tetrahydroquinoline [cymitquimica.com]

- 4. Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 7-Hydroxy-1,2,3,4-tetrahydroquinoline | 58196-33-1 [chemicalbook.com]

- 7. 7-Hydroxy-1,2,3,4-tetrahydroquinoline, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. calpaclab.com [calpaclab.com]

- 9. 7-Hydroxy-1,2,3,4-tetrahydroquinoline | 58196-33-1 | FH42272 [biosynth.com]

- 10. researchgate.net [researchgate.net]

- 11. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

An In-depth Technical Guide to 7-Hydroxy-1,2,3,4-tetrahydroquinoline

This technical guide provides a comprehensive overview of 7-Hydroxy-1,2,3,4-tetrahydroquinoline, focusing on its synthesis, physicochemical properties, and the biological activities of its derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical Properties

7-Hydroxy-1,2,3,4-tetrahydroquinoline is a stable heterocyclic compound. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 58196-33-1 | [1] |

| Molecular Formula | C₉H₁₁NO | [1] |

| Molecular Weight | 149.19 g/mol | [1] |

| Appearance | White to brown powder or crystalline powder | [2] |

| Melting Point | 89-95 °C | [2] |

| Boiling Point | 319.7 °C at 760 mmHg | [1] |

| Density | 1.141 g/cm³ | [1] |

| LogP | 1.888 | [1] |

| Purity | ≥95.0% (HPLC) | [2] |

Synthesis of 7-Hydroxy-1,2,3,4-tetrahydroquinoline

Two primary methods for the synthesis of 7-Hydroxy-1,2,3,4-tetrahydroquinoline have been described in the literature.[3][4]

Method 1: From m-Aminophenol

This method involves the acylation of m-aminophenol to form a lactam, which is subsequently reduced to yield the final product.[3][4]

A detailed experimental protocol for this method is not available in the public domain. The general steps involve the reaction of m-aminophenol with a suitable acylating agent to form 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, followed by reduction of the lactam functionality. A procedure for the reduction of a similar lactam is described as follows: 7-hydroxy-3,4-dihydroquinolin-2(1H)-one is dissolved in tetrahydrofuran (THF) and cooled to 0 °C. Sodium borohydride is added, followed by the dropwise addition of a solution of iodine in THF. The reaction mixture is then refluxed overnight. After completion, the reaction is neutralized with hydrochloric acid and extracted with dichloromethane. The organic layers are combined, dried, and the solvent is evaporated. The crude product is purified by column chromatography to yield 7-hydroxy-1,2,3,4-tetrahydroquinoline.[5]

Method 2: From 1,2,3,4-Tetrahydroquinoline

This synthetic route involves the nitration of 1,2,3,4-tetrahydroquinoline, followed by hydrogenation of the nitro group to an amino group, and subsequent hydrolysis to the hydroxyl group.[3][4]

-

Nitration: 1,2,3,4-Tetrahydroquinoline is dissolved in concentrated sulfuric acid and cooled in an ice bath. A mixture of concentrated nitric acid and sulfuric acid is added dropwise while maintaining the temperature between 0 and 5 °C. The reaction mixture is stirred for several hours and then poured onto ice. The solution is neutralized with sodium carbonate to precipitate the nitro-derivative.[3]

-

Hydrogenation: The isolated nitro-tetrahydroquinoline is subjected to catalytic hydrogenation to reduce the nitro group to an amine.

-

Hydrolysis: The resulting 7-amino-1,2,3,4-tetrahydroquinoline is hydrolyzed to 7-hydroxy-1,2,3,4-tetrahydroquinoline using a strong aqueous acid, such as phosphoric acid, at elevated temperatures. For instance, 7-amino-1,2,3,4-tetrahydroquinoline is heated with 85% phosphoric acid at 160 °C for 20 hours under pressure. The cooled reaction mixture is neutralized to pH 6 with sodium carbonate, and the precipitated product is collected, rinsed with water, and dried. The crude product can be purified by recrystallization from toluene.[3]

Biological Activity

There is currently a lack of published data on the specific biological activities of 7-Hydroxy-1,2,3,4-tetrahydroquinoline. However, the tetrahydroquinoline scaffold is a prominent feature in many biologically active natural products and synthetic compounds.[6] Derivatives of 7-Hydroxy-1,2,3,4-tetrahydroquinoline have been investigated for various pharmacological activities, particularly as anticancer agents and inhibitors of inflammatory pathways.

Anticancer Activity of Derivatives

Numerous studies have explored the anticancer potential of tetrahydroquinoline derivatives. These compounds have shown efficacy against a range of cancer cell lines.

| Compound | Cell Line | Activity (IC₅₀/GI₅₀ in µM) | Reference |

| Tetrahydroquinolinone derivative 20d | HCT-116 (Colon) | Micromolar concentrations | [7] |

| Tetrahydroisoquinoline derivative GM-3-121 | MCF-7 (Breast) | 0.43 µg/mL | [5] |

| MDA-MB-231 (Breast) | 0.37 µg/mL | [5] | |

| Ishikawa (Endometrial) | 0.01 µg/mL | [5] | |

| Tetrahydroquinoline-isoxazoline hybrid 3a | HepG2 (Liver) | 6.80 | [2] |

| Tetrahydroquinoline-isoxazoline hybrid 3j | HepG2 (Liver) | 5.20 | [2] |

| 1,2,3,4-Tetrahydroisoquinoline derivative 5d | Various human cancer cell lines | 1.591 - 2.281 |

The antiproliferative effects of tetrahydroquinoline derivatives are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.[2]

Inhibition of NF-κB Signaling Pathway by Derivatives

Derivatives of 1,2,3,4-tetrahydroquinoline have been identified as potent inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is a key regulator of inflammation and is often dysregulated in cancer.

| Compound | Assay | Activity (IC₅₀ in µM) | Reference |

| Tetrahydroquinoline derivative 5e | LPS-induced NF-κB transcriptional activity | 1.4 ± 0.71 | [8] |

| Tetrahydroquinoline derivative 6f | LPS-induced NF-κB transcriptional activity | 0.90 ± 0.071 | [8] |

| Tetrahydroquinoline derivative 6g | LPS-induced NF-κB transcriptional activity | 0.70 ± 0.071 | [8] |

| Tetrahydroquinoline derivative 6h | LPS-induced NF-κB transcriptional activity | 2.7 ± 0.42 | [8] |

The inhibitory effect on the NF-κB pathway is often quantified using a luciferase reporter gene assay.

-

Cell Transfection: A human cell line (e.g., HeLa or HEK293) is transiently or stably transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

-

Compound Treatment: The transfected cells are pre-treated with various concentrations of the test compounds.

-

Stimulation: The NF-κB pathway is then stimulated with an inducer such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).

-

Cell Lysis and Luciferase Assay: After a defined incubation period, the cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer following the addition of a luciferase substrate.

-

Data Analysis: The luminescence signal, which is proportional to the NF-κB transcriptional activity, is normalized to a control, and the IC₅₀ value for the inhibition of NF-κB activity is calculated.

The NF-κB signaling pathway is a critical target for the anti-inflammatory and potential anticancer effects of tetrahydroquinoline derivatives.

Some tetrahydroquinoline derivatives have also been shown to induce apoptosis in cancer cells through the PI3K/AKT/mTOR signaling pathway.[7]

Conclusion

7-Hydroxy-1,2,3,4-tetrahydroquinoline is a valuable synthetic intermediate with well-established preparation methods. While the biological profile of the core molecule itself is not extensively documented, its derivatives represent a promising class of compounds with significant potential in drug discovery, particularly in the areas of oncology and inflammatory diseases. The potent inhibitory effects of these derivatives on key signaling pathways such as NF-κB and PI3K/AKT/mTOR highlight the therapeutic potential of the tetrahydroquinoline scaffold. Further research is warranted to explore the pharmacological properties of 7-Hydroxy-1,2,3,4-tetrahydroquinoline and to expand the structure-activity relationship studies of its derivatives.

References

- 1. Page loading... [guidechem.com]

- 2. 458710010 [thermofisher.com]

- 3. US5283336A - Method for preparation of 7-hydroxy-1,2,3,4-tetrahydroquinoline from 1,2,3,4-tetrahydroquinoline - Google Patents [patents.google.com]

- 4. scispace.com [scispace.com]

- 5. 7-Hydroxy-1,2,3,4-tetrahydroquinoline | 58196-33-1 [chemicalbook.com]

- 6. 1,2,3,4-Tetrahydroquinolin-6-ol | C9H11NO | CID 76897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 8. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 7-Hydroxy-1,2,3,4-tetrahydroquinoline from m-Aminophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 7-Hydroxy-1,2,3,4-tetrahydroquinoline, a valuable heterocyclic building block in medicinal chemistry and materials science. The primary synthesis route detailed herein commences from the readily available starting material, m-aminophenol. This document offers detailed experimental protocols, quantitative data analysis, and visualizations of the synthesis pathway to aid researchers in the successful replication and potential optimization of this process.

Introduction

7-Hydroxy-1,2,3,4-tetrahydroquinoline is a key intermediate in the synthesis of various biologically active molecules and functional materials. Its unique structural scaffold, featuring a hydroxyl group on the aromatic ring and a saturated heterocyclic amine, makes it a versatile precursor for the development of novel compounds with a wide range of applications, including but not limited to pharmaceuticals and fluorescent dyes. This guide focuses on a robust and well-documented multi-step synthesis from m-aminophenol, providing a clear and detailed pathway for its preparation in a laboratory setting.

Overall Synthesis Pathway

The synthesis of 7-Hydroxy-1,2,3,4-tetrahydroquinoline from m-aminophenol is a three-step process. The logical progression of this synthesis is illustrated in the diagram below.

Caption: Overall synthesis pathway from m-aminophenol.

Experimental Protocols and Data

This section provides a detailed breakdown of each experimental step, including reaction conditions, stoichiometry, and expected outcomes. The quantitative data for each step is summarized in the subsequent tables for easy comparison.

Step 1: Acylation of m-Aminophenol

The initial step involves the acylation of m-aminophenol with 3-chloropropionyl chloride to form the intermediate, 3-chloro-3'-hydroxypropionanilide.

Experimental Protocol:

A mixture of m-aminophenol, sodium bicarbonate, and a phase transfer catalyst such as tetrabutylammonium hydrogen sulfate is suspended in water. The mixture is cooled in an ice bath, and 3-chloropropionyl chloride is added dropwise while maintaining a low temperature. The reaction is stirred for a period to ensure completion. The resulting solid product is collected by filtration, washed with water, and dried.

| Parameter | Value |

| Reactants | m-Aminophenol, 3-Chloropropionyl Chloride |

| Reagents/Catalysts | Sodium Bicarbonate, Tetrabutylammonium Hydrogen Sulfate |

| Solvent | Water |

| Temperature | 0-5 °C |

| Reaction Time | Approximately 2 hours |

| Product | 3-Chloro-3'-hydroxypropionanilide |

| Yield | ~81% |

| Appearance | White solid |

| Melting Point | 132-136.5 °C |

Table 1: Quantitative data for the acylation of m-aminophenol.

Step 2: Intramolecular Cyclization

The second step is the intramolecular Friedel-Crafts type cyclization of 3-chloro-3'-hydroxypropionanilide to form the lactam, 3,4-dihydro-7-hydroxy-2(1H)-quinolinone.

Experimental Protocol:

3-Chloro-3'-hydroxypropionanilide is heated with a Lewis acid, typically powdered aluminum chloride, in an oil bath. The reaction mixture liquefies and evolves hydrogen chloride gas. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction is cautiously quenched with water and stirred to precipitate the product. The solid is collected, washed, and dried.

| Parameter | Value |

| Reactant | 3-Chloro-3'-hydroxypropionanilide |

| Reagent | Aluminum Chloride (powdered) |

| Temperature | 145-160 °C |

| Reaction Time | Approximately 1.5 - 2 hours |

| Product | 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone |

| Yield | ~69% (after recrystallization) |

| Appearance | Tan solid |

| Melting Point | 90-92 °C |

Table 2: Quantitative data for the intramolecular cyclization.

Step 3: Reduction of the Lactam

The final step is the reduction of the lactam, 3,4-dihydro-7-hydroxy-2(1H)-quinolinone, to the desired product, 7-Hydroxy-1,2,3,4-tetrahydroquinoline.

Experimental Protocol:

The lactam is dissolved in a suitable solvent, such as toluene. A reducing agent, for instance, a borane-methyl sulfide complex, is added to the solution. The reaction mixture is then heated under a nitrogen atmosphere. After the reaction is complete, the mixture is cooled, and the product is worked up. The final product can be purified by column chromatography or recrystallization.

| Parameter | Value |

| Reactant | 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone |

| Reducing Agent | Borane-methyl sulfide complex |

| Solvent | Toluene |

| Product | 7-Hydroxy-1,2,3,4-tetrahydroquinoline |

| Yield | Not explicitly stated in the primary source for this specific reduction, but overall yield suggests this step is efficient. |

| Appearance | Tan solid (crude), can be purified to a white or off-white solid. |

| Melting Point | 90-96 °C (purified)[1] |

Table 3: Quantitative data for the reduction of the lactam.

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis of 7-Hydroxy-1,2,3,4-tetrahydroquinoline.

Caption: Detailed experimental workflow for the synthesis.

Characterization Data

Accurate characterization of the final product is crucial for confirming its identity and purity. While publicly available, peer-reviewed spectroscopic data for 7-Hydroxy-1,2,3,4-tetrahydroquinoline is limited, the following represents expected analytical data based on its structure and data from commercial suppliers.

-

Appearance: White to brown powder or crystalline powder.[2]

-

Melting Point: 89-95 °C.[2]

-

Molecular Formula: C₉H₁₁NO

-

Molecular Weight: 149.19 g/mol

-

Infrared (IR) Spectrum: A commercial supplier notes that the infrared spectrum conforms to the structure of 7-Hydroxy-1,2,3,4-tetrahydroquinoline.[2] Expected characteristic peaks would include O-H and N-H stretching, C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-N stretching.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would correspond to the aromatic protons (with splitting patterns influenced by the hydroxyl and amino groups), and three sets of aliphatic protons for the -CH₂- groups in the tetrahydroquinoline ring system.

-

¹³C NMR: Expected signals would include those for the aromatic carbons (with shifts influenced by the hydroxyl and amino substituents) and the three aliphatic carbons.

-

-

Purity (HPLC): ≥95.0 %.[2]

Safety Considerations

Researchers must adhere to standard laboratory safety protocols when performing this synthesis. The following are specific hazards associated with the key reagents:

-

3-Chloropropionyl chloride: Corrosive, causes severe skin burns and eye damage. It is also harmful if swallowed and may cause respiratory irritation. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection.

-

Aluminum chloride: A water-reactive solid that produces hydrogen chloride gas upon contact with moisture. It is corrosive and can cause severe skin and eye burns. Handle in a dry environment and wear appropriate PPE.

-

Borane-methyl sulfide complex: Flammable liquid and vapor. It is water-reactive and releases flammable gases. It is also toxic if swallowed or inhaled. Handle in a fume hood, away from ignition sources, and under an inert atmosphere.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.

Conclusion

The synthesis of 7-Hydroxy-1,2,3,4-tetrahydroquinoline from m-aminophenol is a well-established and reliable method for obtaining this valuable chemical intermediate. This guide provides the necessary detailed protocols, quantitative data, and workflow visualizations to enable researchers to successfully synthesize this compound. Adherence to the outlined procedures and safety precautions is essential for a successful and safe laboratory execution. Further research may focus on the optimization of reaction conditions, exploration of alternative reagents, and the development of more sustainable synthetic routes.

References

An In-depth Technical Guide to the Synthesis of 7-Hydroxy-1,2,3,4-tetrahydroquinoline via Nitration and Hydrogenation of Tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the chemical synthesis of 7-hydroxy-1,2,3,4-tetrahydroquinoline, a valuable intermediate in the production of various organic compounds, including rhodamine-class laser dyes.[1][2] The described methodology centers on a two-step process involving the nitration of 1,2,3,4-tetrahydroquinoline followed by the hydrogenation of the resulting nitro derivative. This guide collates detailed experimental protocols, quantitative data, and visual representations of the reaction pathways to facilitate understanding and replication in a laboratory setting.

Overview of the Synthetic Pathway

The synthesis of 7-hydroxy-1,2,3,4-tetrahydroquinoline from 1,2,3,4-tetrahydroquinoline is a multi-step process that leverages fundamental organic reactions. The overall transformation can be summarized as follows:

-

Nitration: 1,2,3,4-tetrahydroquinoline is first nitrated to introduce a nitro group onto the aromatic ring, yielding 7-nitro-1,2,3,4-tetrahydroquinoline.

-

Hydrogenation: The nitro group of 7-nitro-1,2,3,4-tetrahydroquinoline is then reduced to an amino group through catalytic hydrogenation, resulting in the formation of 7-amino-1,2,3,4-tetrahydroquinoline.

-

Hydrolysis: Finally, the amino group is converted to a hydroxyl group via a diazotization reaction followed by hydrolysis to yield the target compound, 7-hydroxy-1,2,3,4-tetrahydroquinoline.[1]

This synthetic route offers an efficient means to produce the desired 7-hydroxy derivative.[1]

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Nitration of 1,2,3,4-Tetrahydroquinoline to 7-Nitro-1,2,3,4-tetrahydroquinoline

The nitration of 1,2,3,4-tetrahydroquinoline is a critical step that dictates the regioselectivity of the final product. Direct nitration of 1,2,3,4-tetrahydroquinoline with nitric acid has been shown to exclusively yield the 7-nitro isomer.[3]

Experimental Procedure:

A detailed study on the nitration of 1-acetyl-1,2,3,4-tetrahydroquinoline, followed by hydrolysis, provides a well-documented protocol. This two-step approach can afford a mixture of 6- and 7-nitro-1,2,3,4-tetrahydroquinoline.[3] For obtaining predominantly the 7-nitro isomer, direct nitration of the unprotected tetrahydroquinoline is preferred.[3]

While a specific, detailed protocol for the direct nitration to the 7-nitro isomer is not fully elaborated in the provided search results, the nitration of N-acetyl-1,2,3,4-tetrahydroquinoline can be adapted. The subsequent hydrolysis of the N-acetyl group yields the free nitro-tetrahydroquinoline.

Hydrogenation of 7-Nitro-1,2,3,4-tetrahydroquinoline to 7-Amino-1,2,3,4-tetrahydroquinoline

Catalytic hydrogenation is a common and efficient method for the reduction of nitro groups to amines.

Experimental Procedure:

The catalytic reduction of 7-nitro-1,2,3,4-tetrahydroquinoline is a key step in the synthesis. This transformation can be achieved using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction progress can be monitored by the uptake of hydrogen. Upon completion, the catalyst is filtered off, and the product, 7-amino-1,2,3,4-tetrahydroquinoline, can be isolated from the reaction mixture.

Conversion of 7-Amino-1,2,3,4-tetrahydroquinoline to 7-Hydroxy-1,2,3,4-tetrahydroquinoline

The final step involves the conversion of the amino group to a hydroxyl group. This is typically achieved through the formation of a diazonium salt, followed by hydrolysis.

Experimental Procedure:

7-amino-1,2,3,4-tetrahydroquinoline is treated with a strong aqueous acid, such as phosphoric, sulfuric, methanesulfonic, trifluoromethanesulfonic, or hydrobromic acid, at an elevated temperature (approximately 140°C to 180°C) and pressure (less than about 55 psi) to facilitate the hydrolysis of the amino group to a hydroxyl group, yielding 7-hydroxy-1,2,3,4-tetrahydroquinoline.[1]

Quantitative Data

The following table summarizes the quantitative data associated with the synthesis of 7-hydroxy-1,2,3,4-tetrahydroquinoline and its intermediates.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |

| 1,2,3,4-Tetrahydroquinoline | C₉H₁₁N | 133.19 | 20 | Colorless oily liquid |

| 7-Nitro-1,2,3,4-tetrahydroquinoline | C₉H₁₀N₂O₂ | 178.19 | 63 | - |

| 7-Amino-1,2,3,4-tetrahydroquinoline | C₉H₁₂N₂ | 148.21 | - | - |

| 7-Hydroxy-1,2,3,4-tetrahydroquinoline | C₉H₁₁NO | 149.19 | - | - |

Note: Some physical properties were not available in the provided search results.

Visualization of Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction steps in the synthesis of 7-hydroxy-1,2,3,4-tetrahydroquinoline.

Nitration of Tetrahydroquinoline

Caption: Nitration of 1,2,3,4-tetrahydroquinoline.

Hydrogenation of 7-Nitrotetrahydroquinoline

Caption: Hydrogenation to 7-aminotetrahydroquinoline.

Hydrolysis of 7-Aminotetrahydroquinoline

Caption: Hydrolysis to 7-hydroxytetrahydroquinoline.

Conclusion

The synthesis of 7-hydroxy-1,2,3,4-tetrahydroquinoline via the nitration and subsequent hydrogenation of 1,2,3,4-tetrahydroquinoline is a well-established and efficient method. This guide has provided a detailed overview of the experimental protocols, relevant quantitative data, and visual representations of the reaction pathways to aid researchers and professionals in the field of drug development and organic synthesis. The presented information, drawn from existing literature, offers a solid foundation for the practical application of this synthetic route.

References

The Rising Therapeutic Potential of Tetrahydroquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry.[1][2] Its unique three-dimensional architecture, a partially saturated version of quinoline, offers enhanced solubility, improved bioavailability, and potentially reduced toxicity compared to its aromatic counterpart.[2] THQ derivatives are prevalent in numerous natural products and have been extensively synthesized to exhibit a wide array of biological activities, making them a fertile ground for drug discovery and development.[2][3][4] This technical guide provides an in-depth exploration of the multifaceted biological activities of tetrahydroquinoline derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective properties.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Tetrahydroquinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit cancer cell growth and induce apoptosis.[5][6] Their efficacy has been documented across a range of cancer cell lines, including colon, lung, breast, and glioblastoma.[7][8][9][10]

Quantitative Analysis of Anticancer Potency

The in vitro cytotoxic activity of various tetrahydroquinoline derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). The following tables summarize key findings from several studies, showcasing the potency of these compounds against different cancer cell lines.

Table 1: Cytotoxic Activity of Tetrahydroquinolinone Derivatives Against Various Cancer Cell Lines [8]

| Compound | HCT-116 (Colon) IC50 (µM) | A549 (Lung) IC50 (µM) | HEK293 (Normal) IC50 (µM) |

| 4a | 10.3 ± 0.8 | 8.7 ± 0.5 | > 100 |

| Cisplatin | > 100 | 15.2 ± 1.1 | 20.1 ± 1.5 |

Data are expressed as the mean ± SD (µM) of n = 3 independent experiments.

Table 2: Antiproliferative Activity of Tetrahydroquinolinone Derivatives [11]

| Compound | HCT-116 (Colon) IC50 (µM) | A-549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |

| 19b | 10.2 ± 0.9 | 15.1 ± 1.2 | > 50 |

| 20d | 7.5 ± 0.6 | 12.3 ± 1.1 | > 50 |

| Cisplatin | 37.5 ± 2.5 | 62.5 ± 4.1 | 25.1 ± 1.9 |

Table 3: Cytotoxic Activity of Tetrahydroquinoline Derivatives Against Glioblastoma Cell Lines [10]

| Compound | SNB19 IC50 (µM) | LN229 IC50 (µM) |

| 4ag | 38.3 | 40.6 |

| Temozolomide (TMZ) | > 100 | > 100 |

Table 4: Cytotoxic Activity of Tetrahydroquinoline Derivatives Against Various Cancer Cell Lines [9]

| Compound | HT29 (Colon) IC50 (µM) | HepG2 (Hepatocellular) IC50 (µM) | MCF7 (Breast) IC50 (µM) | |---|---|---| | Compound A | 12.5 | 15.2 | 18.3 | | Compound B | 8.7 | 10.1 | 13.5 |

(Note: "Compound A" and "Compound B" are representative labels for derivatives from the study where specific names were not provided in the abstract).

Key Signaling Pathways in Anticancer Activity

The anticancer effects of tetrahydroquinoline derivatives are often mediated through the modulation of critical intracellular signaling pathways.

One of the prominent mechanisms involves the induction of apoptosis, or programmed cell death. For instance, compound 4a has been shown to induce cell cycle arrest at the G2/M phase, leading to apoptosis through both intrinsic and extrinsic pathways in lung cancer cells.[8] Similarly, the derivative 4ag triggers apoptosis in glioblastoma cells through the activation of Caspase-3/7 and the induction of reactive oxygen species (ROS).[10]

Another crucial pathway targeted by these compounds is the PI3K/AKT/mTOR signaling cascade, which plays a central role in cell proliferation, survival, and metastasis.[7] The tetrahydroquinolinone derivative 20d has been found to induce massive oxidative stress, leading to autophagy via the PI3K/AKT/mTOR pathway in colorectal cancer cells.[7][11]

Experimental Protocols for Anticancer Activity Assessment

A variety of in vitro assays are employed to determine the anticancer potential of tetrahydroquinoline derivatives.

-

MTT Assay (Cell Viability): This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the tetrahydroquinoline derivatives for a specified period (e.g., 72 hours).

-

After treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Viable cells with active metabolism convert the MTT into a purple formazan product.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

-

-

Colony Formation Assay (Clonogenic Assay): This assay assesses the ability of single cells to undergo unlimited division and form colonies.

-

A known number of cells are seeded in a culture dish and treated with the test compound.

-

The cells are incubated for a period of 1-3 weeks to allow for colony formation.

-

The colonies are then fixed, stained (e.g., with crystal violet), and counted.

-

The surviving fraction is calculated based on the number of colonies in the treated group compared to the control group.

-

-

Wound Healing Assay (Cell Migration): This method is used to study cell migration and invasion.

-

A confluent monolayer of cells is created in a culture dish.

-

A "wound" or scratch is made in the cell monolayer with a pipette tip.

-

The cells are treated with the tetrahydroquinoline derivative.

-

The rate of wound closure is monitored and photographed at different time points.

-

The migration rate is quantified by measuring the area of the wound over time.

-

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The emergence of antimicrobial resistance is a major global health threat, necessitating the development of novel antimicrobial agents.[12] Tetrahydroquinoline derivatives have shown promise in this area, exhibiting activity against a range of pathogenic bacteria and fungi.[12][13][14]

Quantitative Analysis of Antimicrobial Potency

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial activity of a compound.

Table 5: Antimicrobial Activity of Tetrahydroquinoline Derivatives [14]

| Compound | Bacillus cereus MIC (µg/mL) | Staphylococcus aureus MIC (µg/mL) | Pseudomonas aeruginosa MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Aspergillus flavus MIC (µg/mL) | Aspergillus niger MIC (µg/mL) | Fusarium oxysporum MIC (µg/mL) | Candida albicans MIC (µg/mL) |

| Compound 2 | 6.25 | 6.25 | 12.5 | 12.5 | 25 | 25 | 50 | 50 |

| Compound 6 | 3.12 | 3.12 | 6.25 | 6.25 | 12.5 | 12.5 | 25 | 25 |

(Note: "Compound 2" and "Compound 6" are representative labels for derivatives from the study where specific names were not provided in the abstract).

Table 6: Antibacterial Activity of SF5- and SCF3-Substituted Tetrahydroquinoline Compounds [15]

| Compound | MRSA MIC (µg/mL) | VRE faecalis MIC (µg/mL) | VRE faecium MIC (µg/mL) |

| HSD1835 | 1 - 4 | 1 - 4 | 1 - 4 |

Mechanism of Antimicrobial Action

Some tetrahydroquinoline derivatives exert their antimicrobial effects by disrupting the bacterial cell membrane.[13][15] For example, the compound HSD1835 has been shown to have a bactericidal effect against stationary phase persister MRSA by causing membrane disruption.[15]

Experimental Protocols for Antimicrobial Activity Assessment

-

Broth Microdilution Assay (MIC Determination): This is a standard method for determining the minimum inhibitory concentration of an antimicrobial agent.

-

Serial twofold dilutions of the tetrahydroquinoline derivative are prepared in a liquid growth medium in a 96-well microtiter plate.

-

Each well is inoculated with a standardized suspension of the test microorganism.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

-

Minimum Bactericidal Concentration (MBC) Determination: This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

-

Following the MIC determination, an aliquot of the medium from the wells showing no visible growth is subcultured onto an agar plate.

-

The plates are incubated to allow for the growth of any surviving bacteria.

-